![molecular formula C16H10BrNO B6337650 4-(2-Bromobenzoyl)quinoline; 97% CAS No. 350698-78-1](/img/structure/B6337650.png)
4-(2-Bromobenzoyl)quinoline; 97%
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Overview
Description
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo[b]pyridine or 1-aza-naphthalene with the C9H7N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows to successfully employ these compounds in various transformations . For examples, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles .Physical And Chemical Properties Analysis
4-(2-Bromobenzoyl)quinoline is a colorless solid with a melting point of 91-93°C and is soluble in organic solvents. More detailed physical and chemical properties like boiling point, density, molecular formula, molecular weight, and toxicity information can be found on chemical databases .Scientific Research Applications
Synthesis and Chemical Transformations
Quinoline derivatives, including those related to 4-(2-Bromobenzoyl)quinoline, serve as critical intermediates in organic synthesis. The synthesis of various quinoline derivatives has been explored for their potential applications in creating fluorescent probes, antioxidants, and radioprotectors due to their efficient fluorophore properties. For instance, Aleksanyan and Hambardzumyan (2013) discussed the reactions of 2-chloro-4-methylquinolines with aminobenzoic acids to produce new quinoline derivatives with potential applications in biochemistry and medicine for studying various biological systems (Aleksanyan & Hambardzumyan, 2013).
Biological Activity and Medicinal Chemistry
The structural motif of quinoline is often incorporated into molecules designed for their biological activities. Liu Yanjie et al. (2017) synthesized a series of imidazo[4,5-c]quinoline derivatives showing potential as dual PI3K/mTOR inhibitors, indicating their importance in developing new therapeutic agents (Liu Yanjie et al., 2017).
Catalysis and Material Science
Quinoline derivatives have found applications in catalysis and material science, demonstrating the versatility of these compounds beyond biological applications. For example, the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction showcases the utility of quinoline derivatives in developing novel catalytic systems with potential industrial applications (Facchetti et al., 2016).
Mechanism of Action
Target of Action
The primary targets of quinoline-based compounds, such as 3-(2-Bromobenzoyl)quinoline, are bacterial enzymes like gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them attractive targets for antimicrobial agents .
Mode of Action
Quinolines act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This interaction disrupts the normal functioning of these enzymes, leading to the inhibition of bacterial growth .
Biochemical Pathways
Quinoline-based compounds affect the DNA supercoiling process, which is crucial for DNA replication and transcription in bacteria . By inhibiting gyrase and topoisomerase IV, these compounds disrupt the supercoiling process, leading to DNA fragmentation and ultimately cell death .
Pharmacokinetics
These properties contribute to their bioavailability and effectiveness as antimicrobial agents .
Result of Action
The result of the action of 3-(2-Bromobenzoyl)quinoline is the inhibition of bacterial growth. By disrupting the function of key bacterial enzymes, this compound prevents DNA replication within the bacteria, leading to cell death . This makes it a potentially effective agent against a variety of bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of quinoline-based compounds. For instance, quinolones can form complexes with metal ions, making them more stable in environmental media . Additionally, the presence of certain substituents on the quinoline ring can increase the potency of these agents .
Future Directions
The development of synthetic methods for making quinoline derivatives continuously attracts the interest of organic and medicinal chemists . This paper highlights 2-azidobenzaldehyde-based [4+2] annulation for the synthesis of quinoline derivatives including fused and spiro-quinolines, quinoline-4-ols, 4-aminoquinolines, and related compounds .
properties
IUPAC Name |
(2-bromophenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO/c17-14-7-3-2-6-13(14)16(19)12-9-11-5-1-4-8-15(11)18-10-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQQSMFUSYNNDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromobenzoyl)quinoline |
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